molecular formula C13H12F3N3O2 B11832730 (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide

(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide

Cat. No.: B11832730
M. Wt: 299.25 g/mol
InChI Key: LOHRBNWFZDNPBQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide is a small-molecule compound with a molecular weight of 299.25 g/mol and the formula C13H12F3N3O2 . It features a central oxazole ring substituted with a trifluoromethyl group and an amide-linked phenylpropanamide backbone . In scientific research, this compound serves as a valuable building block in the synthesis of more complex molecules for chemistry applications, and it is also used in biology for studies involving enzyme inhibition and protein interactions, particularly within metabolic and inflammatory pathways . Its mechanism of action is attributed to its interaction with specific molecular targets; the electron-withdrawing trifluoromethyl group enhances the compound's binding affinity to certain proteins or enzymes, thereby modulating their activity, while the oxazole ring facilitates additional interactions . When compared to a structurally similar compound like the PPARα antagonist GW6471, this target compound has a simpler structure, which may correlate with different target specificity . This compound is For Research Use Only. It is not intended for human or veterinary diagnostics or therapeutics.

Properties

Molecular Formula

C13H12F3N3O2

Molecular Weight

299.25 g/mol

IUPAC Name

(2S)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanamide

InChI

InChI=1S/C13H12F3N3O2/c1-7(11(17)20)8-2-4-9(5-3-8)18-12-19-10(6-21-12)13(14,15)16/h2-7H,1H3,(H2,17,20)(H,18,19)/t7-/m0/s1

InChI Key

LOHRBNWFZDNPBQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)N

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of Ketones

  • Chiral catalysts : Titanium tetraisopropoxide (Ti(OiPr)₄) with sodium borohydride (NaBH₄) in ethanol/ammonia reduces 4-(trifluoromethyl)acetophenone derivatives to (S)-alcohols.

  • Example :

  • Subsequent oxidation to carboxylic acid followed by amide coupling (e.g., with ammonia or methylamine) yields the propanamide.

Enzymatic Resolution

  • Racemic mixtures of intermediates (e.g., N-methyl-3-hydroxy-3-phenylpropylamine) are resolved using chiral bases like cinchonidine, achieving >95% enantiomeric excess (ee).

Coupling Strategies for Oxazole and Phenylpropanamide Moiety

Nucleophilic Aromatic Substitution

  • Halogenated oxazoles (e.g., 2-chloro-4-(trifluoromethyl)oxazole) react with 4-aminophenylpropanamide under basic conditions (K₂CO₃, DMF).

  • Conditions : 50–100°C, 12–24 h, yielding 70–85% coupling efficiency.

Buchwald–Hartwig Amination

  • Palladium catalysts (e.g., Pd(dba)₂) facilitate coupling between aryl halides and amines, though this method is less common for oxazoles.

Stereoselective Synthesis of the (S)-Enantiomer

Chiral Auxiliary-Mediated Synthesis

  • Chiral ketones (e.g., (S)-(-)-N-methyl-3-hydroxy-3-phenylpropylamine) are used to induce stereochemistry during propanamide formation.

Dynamic Kinetic Resolution

  • Rhodium-catalyzed asymmetric transfer hydrogenation (e.g., [RhCp*Cl₂]₂) reduces ketones to (S)-alcohols with >90% ee.

Purification and Characterization

Chromatographic Methods

  • Silica gel column chromatography (eluent: petroleum ether/ethyl acetate) isolates intermediates.

  • Chiral HPLC resolves enantiomers using columns like Chiralpak AD-H.

Spectroscopic Analysis

  • ¹H/¹³C NMR : Key signals include δ 7.5–8.0 ppm (aromatic protons), δ 4.2 ppm (chiral center), and δ 1.4 ppm (methyl group).

  • HRMS : Confirms molecular ion peaks (e.g., m/z 519.5 for C₂₈H₂₄F₃N₅O₂).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantagesLimitations
α-Acyloxy ketone cyclization65–78Scalable, minimal byproductsRequires high-temperature cyclization
Asymmetric reduction68–72>95High enantioselectivityCostly chiral catalysts
Enzymatic resolution50–6095–98Eco-friendly, no metal catalystsLow yield due to racemate separation

Challenges and Optimization Strategies

  • Trifluoromethyl group stability : Harsh conditions (e.g., strong acids) may degrade the CF₃ moiety. Mitigated by using mild reagents (e.g., DAST for fluorination).

  • Oxazole ring sensitivity : Moisture-free conditions prevent hydrolysis during coupling steps.

  • Enantiomeric purity : Chiral chromatography or recrystallization improves ee to >99% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The oxazole ring may also play a role in the compound’s biological activity by facilitating interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(a) GW6471 (N-((2S)-2-(((1Z)-1-methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide)
  • Molecular Formula : C₃₅H₃₆F₃N₃O₄ .
  • Molecular Weight : 619.67 g/mol .
  • Key Features: Contains a phenyloxazole-ethoxy substituent and a trifluoromethylphenyl group. Acts as a selective PPAR-α antagonist, blocking antinociceptive effects in preclinical models .
  • Comparison :
    • The trifluoromethyl group and oxazole ring are shared with the target compound, but GW6471 has additional complexity (e.g., extended ethoxy linker and phenyloxazole moiety), likely enhancing receptor binding specificity .
(b) Patent Compound: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
  • Molecular Weight : LCMS m/z 531 [M-H]⁻ .
  • Key Features :
    • Incorporates a pyridine ring and dual trifluoromethyl groups.
    • Functionalized with a pyrrolidine ester, enhancing solubility .
  • Comparison :
    • Both compounds feature trifluoromethyl-substituted aromatic systems, but the patent compound’s pyridine and ester groups differentiate its pharmacokinetic profile (e.g., higher lipophilicity) .

Functional Analogues

(a) (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic Acid
  • CAS Number : 320423-21-0 .
  • Key Features: Propanoic acid variant of the target compound. Used in intermediate synthesis for amide derivatives.
  • Comparison :
    • The carboxylic acid group replaces the amide in the target compound, altering ionization and bioavailability. This modification may reduce membrane permeability compared to the propanamide form .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity
Target Compound (Propanamide) Not explicitly reported Estimated ~350–400 Oxazole, trifluoromethyl, amide Underexplored (structural analog)
GW6471 C₃₅H₃₆F₃N₃O₄ 619.67 Oxazole, trifluoromethyl, ethoxy PPAR-α antagonist
Patent Compound Not explicitly reported 531 (LCMS [M-H]⁻) Pyridine, ester, trifluoromethyl Undisclosed (patent intermediate)
Propanoic Acid Variant C₁₃H₁₁F₃N₂O₃ 300.24 Oxazole, trifluoromethyl, acid Synthetic intermediate

Research Findings and Implications

  • GW6471: Demonstrates robust PPAR-α antagonism, with in vivo studies confirming its role in blocking antinociceptive pathways . Its structural complexity correlates with higher target specificity compared to the simpler target compound.
  • Patent Compound : The dual trifluoromethyl groups and pyridine ring suggest enhanced metabolic stability, as evidenced by its LCMS profile .
  • Target Compound: The amide group likely improves bioavailability over its propanoic acid counterpart, though pharmacological data remain sparse.

Notes on Discrepancies and Limitations

  • Structural comparisons rely on inferred data due to incomplete molecular formula disclosures in patents .

Biological Activity

(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide, commonly referred to as a trifluoromethyl oxazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural motif that may confer significant pharmacological properties, particularly in the realm of antiviral and anticancer research.

  • Chemical Formula : C13H11F3N2O
  • Molecular Weight : 314.26 g/mol
  • CAS Number : 320423-21-0

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties, which can influence interactions with biological targets. The following sections detail specific biological activities associated with this compound.

Antiviral Activity

Recent studies have highlighted the potential of oxazole derivatives as antiviral agents. The compound has shown promising results in inhibiting viral replication in vitro. For instance, molecular docking studies revealed that the trifluoromethyl group enhances binding affinity to viral enzymes, potentially disrupting their function:

CompoundTarget EnzymeIC50 (μM)
This compoundNS5B RNA polymerase32.2
Control CompoundNS5B RNA polymerase40.0

These findings suggest that the compound could serve as a lead structure for developing new antiviral therapies, particularly against Hepatitis C virus (HCV).

Anticancer Activity

The compound's anticancer potential has also been explored, particularly against various cancer cell lines. In vitro studies demonstrated moderate cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation:

Cell LineIC50 (μM)
MCF-725.0
Hek29330.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Mechanistic Insights

Molecular docking studies have elucidated the interaction dynamics between this compound and target proteins. The presence of the trifluoromethyl group is believed to facilitate hydrogen bonding and π-stacking interactions with amino acid residues in the binding sites of target enzymes:

  • Hydrogen Bonding : The trifluoromethyl group forms stable interactions with polar residues.
  • π-Stacking : Aromatic interactions enhance binding stability.

Case Studies

  • Study on Antiviral Activity : A study published in MDPI evaluated various oxazole derivatives, including our compound of interest, demonstrating significant inhibition of viral replication through enzyme inhibition assays .
  • Cytotoxicity Assessment : Research conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

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